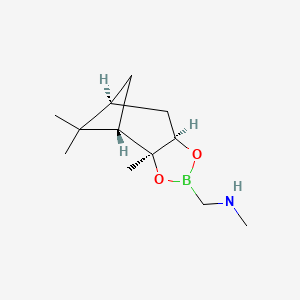![molecular formula C19H24N8 B12271994 2-Methyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12271994.png)
2-Methyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesis equipment and large-scale reactors to handle the complex reaction conditions. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
2-Methyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as phosphodiesterase10A (PDE10A), by binding to their active sites and preventing their normal function . This inhibition can lead to various physiological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as zaleplon, indiplon, and ocinaplon . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Uniqueness
2-Methyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of substituents, which confer distinct properties and potential applications. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and development in various fields.
Propiedades
Fórmula molecular |
C19H24N8 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
5-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H24N8/c1-15-21-18(24-7-2-3-8-24)14-19(22-15)26-12-10-25(11-13-26)16-5-9-27-17(23-16)4-6-20-27/h4-6,9,14H,2-3,7-8,10-13H2,1H3 |
Clave InChI |
XFNKUXZPGRTPFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=NN4C=C3)N5CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[Methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B12271917.png)
![1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-3-ol](/img/structure/B12271931.png)
![2-bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12271937.png)
![N-ethyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12271944.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B12271961.png)
![1-Propanol,2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]-,(2R)-](/img/structure/B12271975.png)
![N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide](/img/structure/B12271985.png)
![3-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12271992.png)
![N-cyclopropyl-4-[(pyridin-2-yl)methyl]morpholine-2-carboxamide](/img/structure/B12272002.png)
![4-cyclopropyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12272006.png)
![6-phenyl-3-(2-phenylethyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12272010.png)
![Methyl 2-[({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12272015.png)
![N-ethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12272021.png)

